Sodium (5-Sulfonatopentyl)methanethiosulfonate

Vue d'ensemble

Description

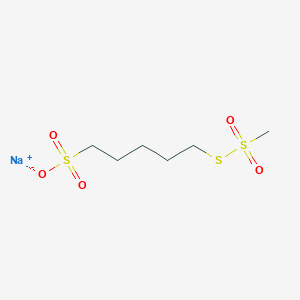

Sodium (5-Sulfonatopentyl)methanethiosulfonate is a chemical compound with the molecular formula C6H13O5S3Na and a molecular weight of 284.35 g/mol . It is commonly used in research, particularly in the fields of neurology and biochemistry, due to its ability to react specifically and rapidly with thiols to form mixed disulfides .

Méthodes De Préparation

The synthesis of Sodium (5-Sulfonatopentyl)methanethiosulfonate typically involves the reaction of methanethiosulfonate with a sulfonated pentyl compound under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Des Réactions Chimiques

Sodium (5-Sulfonatopentyl)methanethiosulfonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: It can be reduced to form thiol compounds.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

- Molecular Formula : C₆H₁₃O₅S₃Na

- Molecular Weight : 284.35 g/mol

This compound primarily targets thiol groups in proteins, facilitating the formation of mixed disulfides. The reaction mechanism involves nucleophilic attack by thiol groups on the electrophilic sulfur atom of the methanethiosulfonate moiety, leading to the modification of cysteine residues in proteins. This process can alter protein conformation and function, providing insights into their biological roles.

Scientific Research Applications

-

Biochemical Studies :

- Thiol-Disulfide Exchange Reactions : MTSPES is extensively used to study thiol-disulfide exchange mechanisms in proteins, which are critical for maintaining protein structure and function.

- Modification of Proteins and Peptides : The compound is employed to introduce specific modifications to cysteine residues, allowing researchers to investigate the structural and functional implications of these changes .

-

Neuroscience :

- Investigating Ion Channels : MTSPES has been utilized in the study of various ion channels, including acetylcholine receptors and GABA receptors. By modifying specific cysteine residues, researchers can assess how these modifications affect channel activity and permeability .

- Potential Therapeutic Applications : There is ongoing research into the use of MTSPES in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease due to its ability to modify protein interactions involved in these conditions .

-

Cellular Biology :

- Studying Protein Dynamics : The rapid reactivity of MTSPES allows for real-time studies of protein dynamics within living cells. This is crucial for understanding cellular signaling pathways and metabolic processes influenced by thiol modifications .

- Mapping Membrane Proteins : The compound facilitates the mapping of membrane protein structures through site-specific mutagenesis combined with MTS reagents, enhancing our understanding of membrane protein function .

Case Studies

- Ion Channel Research : A study demonstrated that MTSPES could effectively modify cysteine residues in ion channels, leading to measurable changes in channel conductance. This was particularly notable in experiments involving the GABA receptor, where modifications resulted in altered receptor activity under physiological conditions .

- Protein Structure Elucidation : Research utilizing MTSPES has revealed critical insights into the structural dynamics of various proteins, including rhodopsin and other membrane proteins. These studies employed techniques such as electron paramagnetic resonance (EPR) spectroscopy to analyze conformational changes upon modification with MTSPES .

Mécanisme D'action

The primary mechanism of action of Sodium (5-Sulfonatopentyl)methanethiosulfonate involves its reaction with thiol groups in proteins and other biomolecules. This reaction forms mixed disulfides, which can alter the structure and function of the target molecules. The compound is known to interact with molecular targets such as the GABA receptor channel and lactose permease, affecting their activity and function .

Comparaison Avec Des Composés Similaires

Sodium (5-Sulfonatopentyl)methanethiosulfonate is unique due to its specific reactivity with thiols and its ability to form stable mixed disulfides. Similar compounds include:

- Sodium (2-Sulfonatoethyl)methanethiosulfonate

- Sodium (3-Sulfonatopropyl)methanethiosulfonate

- Sodium (4-Sulfonatobutyl)methanethiosulfonate

These compounds share similar chemical properties but differ in the length of the sulfonated alkyl chain, which can influence their reactivity and applications .

Activité Biologique

Sodium (5-sulfonatopentyl)methanethiosulfonate, commonly referred to as MTSPS, is a thiol-reactive compound that has garnered attention for its biological activity, particularly in modifying cysteine residues in proteins. This article delves into the compound's biological mechanisms, its applications in research, and relevant case studies that highlight its efficacy.

MTSPS functions primarily through its ability to react with thiol groups (-SH) present in cysteine residues of proteins. This modification can lead to significant changes in protein structure and function, making MTSPS a valuable tool in biochemical research.

- Thiol Reactivity : The sulfonate group enhances the solubility of MTSPS in aqueous solutions, facilitating its use in biological systems. Upon reaction with thiols, it forms stable thiosulfinate derivatives, which can alter protein interactions and enzymatic activities .

Biological Applications

MTSPS is utilized in various biological and biochemical studies due to its ability to selectively modify proteins. Key applications include:

- Protein Function Studies : By modifying cysteine residues, researchers can investigate the role of specific amino acids in protein function and interaction.

- Cellular Imaging : MTSPS can be conjugated with fluorescent labels to visualize protein localization and dynamics within cells.

- Inhibition Studies : MTSPS has been shown to inhibit certain protein functions by modifying critical cysteine residues involved in enzymatic activity .

Case Studies and Research Findings

Several studies have explored the biological activity of MTSPS, providing insights into its effects on various cellular processes.

Inhibition of Transport Proteins

One notable study demonstrated that MTSPS effectively inhibited the human equilibrative nucleoside transporter 1 (ENT1) by modifying cysteine residues critical for its function. The inhibition was quantified, revealing a significant decrease in transport activity upon treatment with MTSPS .

Effects on Pathogenic Organisms

MTSPS has also been evaluated for its antimicrobial properties. In vitro assays showed that it could inhibit the growth of various bacterial species at minimal inhibitory concentrations (MIC) ranging from 16 to 32 µg/mL. This broad-spectrum activity suggests potential applications in developing antimicrobial agents .

Impact on Nematodes

Research involving nematodes indicated that exposure to MTSPS led to developmental arrest at specific concentrations. At 10 µg/mL, nematodes exhibited significant mortality, highlighting the compound's potency as a biocidal agent against eukaryotic organisms .

Comparative Biological Activity

The following table summarizes the biological activities associated with MTSPS compared to other methanethiosulfonate compounds:

| Compound | Target Organism/Function | MIC (µg/mL) | Observations |

|---|---|---|---|

| This compound | Various bacteria and nematodes | 16-32 | Broad-spectrum inhibition; effective against pathogens |

| S-methyl Methanethiosulfonate (MMTS) | Oomycetes (P. infestans) | 50 | Effective against late blight; low phytotoxicity |

| Other Methanethiosulfonates | Various fungi and bacteria | Variable | Varying efficacy based on structure and target |

Propriétés

IUPAC Name |

sodium;5-methylsulfonylsulfanylpentane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O5S3.Na/c1-13(7,8)12-5-3-2-4-6-14(9,10)11;/h2-6H2,1H3,(H,9,10,11);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQAFCNPHSJCHZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NaO5S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60407995 | |

| Record name | Sodium (5-Sulfonatopentyl)methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

385398-80-1 | |

| Record name | Sodium (5-Sulfonatopentyl)methanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60407995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.